1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (hereafter referred to as Boc-THP-2-COOH) is a bicyclic compound featuring a tetrahydropyridine scaffold with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety at the 2-position. This compound is widely utilized in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as a key intermediate for coupling with target protein ligands or E3 ligase binders . Its Boc group enhances stability during synthetic steps, while the carboxylic acid enables further functionalization via amide bond formation.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h6H,4-5,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPBLWLQRNXEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid typically involves the reaction of 1,4,5,6-tetrahydropyridine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. Common methods include:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (4M in dioxane) | 1,4,5,6-Tetrahydropyridine-2-carboxylic acid | 85–92% | |
| Trifluoroacetic acid (TFA) | Protonated amine trifluoroacetate salt | 95% |
Mechanism : Acid-catalyzed cleavage of the carbamate via formation of a tert-butyl carbocation intermediate .
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions:
Esterification
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| SOCl₂, then ROH | Methyl/ethyl esters | Reflux, 6–8 hrs | 75–88% | |
| DCC/DMAP, ROH | Activated esters (e.g., NHS esters) | RT, 12 hrs | 68% |
Amide Formation
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| EDC/HOBt, RNH₂ | Primary/secondary amides | RT, 24 hrs | 60–72% | |
| Thionyl chloride, then R₂NH | Tertiary amides | 0°C → RT, 4 hrs | 55% |
Ring-Opening and Cycloaddition Reactions
The 1,4,5,6-tetrahydropyridine ring participates in conjugate addition and cycloaddition:
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ | Bicyclic lactam adduct | 45% | |
| Michael Addition | Acrylonitrile, base | 3-Substituted tetrahydropyridine | 51% |
Key Insight : The partially unsaturated ring acts as a diene in [4+2] cycloadditions.
Cross-Coupling Reactions
While not directly observed in search results, analogous compounds (e.g., boronic esters) undergo Suzuki-Miyaura couplings . Theoretical pathways for this compound include:
| Reaction | Catalyst System | Potential Product | Notes |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, XPhos | Arylaminotetrahydropyridine derivatives | Requires halogenation |
| Decarboxylative Coupling | CuI, ligand | Biaryl derivatives | Limited experimental data |
Intramolecular Cyclization
Under basic conditions, the carboxylic acid and amine groups facilitate lactam formation:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| DCC, DMAP, THF | 7-Membered lactam | 38% | |
| PPA (polyphosphoric acid) | Fused bicyclic lactam | 27% |
Salt Formation
The carboxylic acid forms stable salts for pharmaceutical applications:
| Base | Salt Type | Solubility (mg/mL) | Source |
|---|---|---|---|
| Sodium hydroxide | Sodium salt | 12.5 (H₂O) | |
| L-Lysine | Lysine salt | 8.9 (EtOH/H₂O) |
Thermal Decomposition
At elevated temperatures, decarboxylation occurs:
| Temperature | Product | Byproducts | Source |
|---|---|---|---|
| 180°C | 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine | CO₂ |
Key Research Findings
-
Steric Hindrance : The Boc group reduces reactivity at the adjacent nitrogen, slowing amidation rates by ~30% compared to unprotected analogs .
-
pH-Dependent Stability : The compound decomposes in aqueous solutions at pH < 2 or pH > 10 .
-
Catalytic Hydrogenation : Selective reduction of the tetrahydropyridine ring to piperidine is achievable using H₂/Pd-C (98% conversion).
Scientific Research Applications
Applications in Organic Synthesis
-
Building Block for Complex Molecules :
- This compound is frequently used as a precursor in the synthesis of various heterocyclic compounds. Its ability to undergo transformations makes it a valuable intermediate in organic synthesis. For instance, it can be utilized in the formation of pyridine derivatives and other nitrogen-containing compounds .
-
Synthesis of Pharmaceuticals :
- The compound plays a critical role in the pharmaceutical industry as a building block for drug development. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties. The structural modifications that can be performed on this compound lead to a variety of pharmaceutical agents .
- Reactions Involving Boronic Esters :
Case Study 1: Synthesis of Pyridine Derivatives
A study demonstrated the efficacy of this compound as a precursor for synthesizing various pyridine derivatives through cyclization reactions. The resulting compounds exhibited promising biological activities against certain cancer cell lines.
Case Study 2: Medicinal Chemistry Applications
Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways related to cancer progression. The modifications introduced at the carboxylic acid group significantly influenced the biological activity and selectivity of these compounds .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid involves the formation of a stable carbamate protecting group. The Boc group is introduced via nucleophilic addition of the amine to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The resulting carbamate is stable under a variety of reaction conditions, allowing for selective deprotection using strong acids .
Comparison with Similar Compounds
Research Implications
PROTAC Optimization : Boc-THP-2-COOH’s balance of stability and reactivity makes it a superior choice over Cbz analogs or deprotected forms in multi-step PROTAC syntheses .
Drug Design : Thiophene- and thiazole-containing analogs offer niche applications in CNS or kinase-targeted therapies but require specialized synthetic protocols .
Scalability : Discontinued variants (e.g., 3-carboxylic acid isomer) underscore the importance of regioselectivity in commercial viability .
Biological Activity
1-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid (Boc-DHP) is a synthetic compound derived from the tetrahydropyridine family. This compound has garnered attention due to its potential biological activities and its utility as a building block in pharmaceutical synthesis. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula: C₁₆H₂₈BNO₄
- Molecular Weight: 309.2 g/mol
- CAS Number: 865245-32-5
- Appearance: White to orange powder
Biological Activity Overview
Boc-DHP and its derivatives have been studied for various biological activities, including:
- Antitumor Activity: Several studies have reported that derivatives of tetrahydropyridine exhibit significant cytotoxic effects against cancer cell lines. For instance, 3,4-dihydro-2(1H)-pyridones (DHPs) have shown efficacy against various tumor models due to their ability to interfere with cellular proliferation pathways .
- Antibacterial Properties: Compounds similar to Boc-DHP have demonstrated antibacterial activity, particularly against Gram-positive bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .
- Antiviral Activity: Research indicates that certain derivatives possess anti-HIV properties, potentially through inhibition of viral replication or entry into host cells .
Synthesis and Derivatives
Boc-DHP can be synthesized via several methods, often involving the modification of existing pyridine derivatives. The introduction of the tert-butoxycarbonyl (Boc) group enhances solubility and stability, making it a versatile intermediate in organic synthesis.
Synthesis Route Example:
- Starting Material: 1,4-dihydropyridine.
- Reagents: Boc anhydride or Boc chloride in the presence of a base.
- Conditions: Typically performed under an inert atmosphere to avoid moisture.
The reaction yields Boc-DHP as a stable product suitable for further functionalization.
Case Studies
Case Study 1: Antitumor Activity
In a study published in Frontiers in Chemistry, researchers synthesized a series of 3,4-DHP derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of Boc-DHP analogs against Staphylococcus aureus and Escherichia coli. The derivatives displayed significant inhibitory activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for 1-(tert-Boc)-1,4,5,6-tetrahydropyridine-2-carboxylic acid?
The synthesis typically involves Boc-protection of a tetrahydropyridine precursor followed by carboxylation. For example:
- Boc-protection : React 1,4,5,6-tetrahydropyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to introduce the tert-butoxycarbonyl group .
- Carboxylation : Use CO₂ insertion via Grignard reactions or palladium-catalyzed carbonylation to introduce the carboxylic acid moiety at the 2-position. Purification via recrystallization (e.g., from ethanol/water) or HPLC is recommended .
Q. How is the compound characterized after synthesis?
Key characterization methods include:
- X-ray crystallography : To confirm stereochemistry and molecular packing, as demonstrated for structurally related Boc-protected pyrrolidine derivatives .
- NMR spectroscopy : ¹H and ¹³C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and carboxylate proton environment (broad signal at δ ~12 ppm) .
- HPLC : For purity assessment (>95% by area normalization under reverse-phase conditions) .
Q. What safety precautions are necessary when handling this compound?
Based on analogous Boc-protected compounds:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a NIOSH-approved N95 respirator if airborne dust is generated .
- Engineering controls : Conduct reactions in a fume hood to minimize inhalation exposure (H335 hazard) .
- Waste disposal : Neutralize acidic residues before disposal in accordance with institutional guidelines .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for carboxylation efficiency, optimizing CO₂ pressure (1–5 atm) and temperature (60–80°C) .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance Boc-group stability during carboxylation .
- Workup optimization : Employ aqueous NaHCO₃ washes to remove unreacted Boc reagents, followed by silica gel chromatography for intermediates .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- Cross-validation : Compare NMR data with X-ray structures (e.g., bond angles and torsional conformations) to confirm assignments .
- Dynamic effects : Account for solvent-dependent shifts (e.g., DMSO vs. CDCl₃) and temperature effects on carboxylate proton exchange rates .
- Reproducibility : Standardize analytical conditions (e.g., 500 MHz NMR, 25°C) and report solvent/temperature parameters explicitly .
Q. What computational methods predict the compound’s reactivity or biological interactions?
- DFT calculations : Model the Boc-group’s steric effects on carboxylate reactivity using Gaussian or ORCA software .
- Molecular docking : Simulate interactions with biological targets (e.g., calcium channels) using AutoDock Vina, leveraging SMILES strings (e.g., CC(C)(C)OC(=O)N1CCC=CC1=O) from PubChem .
- QM/MM simulations : Study hydrolysis pathways under acidic conditions to predict stability in biological systems .
Q. What toxicological profiles should guide in vivo studies?
- Acute toxicity : Oral LD₅₀ > 300 mg/kg in rodents (Category 4, H302), necessitating dose-limiting protocols .
- Irritation potential : Skin irritation (H315) and eye irritation (H319) risks require pre-testing on ex vivo models (e.g., EpiDerm™) .
- Metabolic stability : Assess hepatic clearance using microsomal assays to predict in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
